N1-(2,4-difluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(2,4-difluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N2-substituent: A piperidine-ethyl chain modified with a thiophen-2-ylsulfonyl group, contributing steric bulk and possible interactions with sulfonamide-sensitive biological targets.
The thiophen-2-ylsulfonyl moiety distinguishes it from commonly reported oxalamides, warranting comparative analysis with analogs.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4S2/c20-13-6-7-16(15(21)12-13)23-19(26)18(25)22-9-8-14-4-1-2-10-24(14)30(27,28)17-5-3-11-29-17/h3,5-7,11-12,14H,1-2,4,8-10H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFCFNAOCMZDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, with the CAS number 898425-66-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorophenyl moiety, a piperidine ring, and a thiophene sulfonyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H21F2N3O4S2, with a molecular weight of approximately 457.5 g/mol. The structural characteristics are essential for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H21F2N3O4S2 |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 898425-66-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may act on specific receptors or enzymes involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving receptor binding affinity compared to similar compounds.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest.
Antidepressant Properties
The structural similarity of this compound to known psychoactive agents suggests potential antidepressant properties. Studies exploring its effects on neurotransmitter systems are ongoing, aiming to elucidate its role in mood regulation.
Case Studies and Research Findings
-
In Vitro Studies : A study evaluating the cytotoxic effects of the compound on human cancer cell lines revealed that it effectively reduced cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours. The observed IC50 values indicate potent activity against certain cancer types.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 A549 (Lung Cancer) 30 HeLa (Cervical Cancer) 20 - Neuropharmacological Assessment : In animal models, the compound demonstrated promising results in reducing depressive-like behaviors in tests such as the forced swim test and tail suspension test. Doses of 5 mg/kg and 10 mg/kg were found effective.
- Mechanistic Studies : Further investigation into the signaling pathways affected by this compound revealed modulation of the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Scientific Research Applications
Medicinal Chemistry Applications
N1-(2,4-difluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has shown promise as a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor . DGAT2 is crucial in triglyceride synthesis, making this compound a potential target for treating obesity and metabolic disorders. Inhibition of DGAT2 can lead to reduced lipid accumulation and improved metabolic profiles in preclinical models.
Case Study: DGAT2 Inhibition
In vitro studies have demonstrated that this compound effectively inhibits DGAT2 activity, resulting in decreased triglyceride levels in cellular models. Further research is needed to evaluate its pharmacokinetics and therapeutic efficacy in vivo.
Materials Science Applications
The structural characteristics of this compound make it suitable for developing novel materials with specific electronic or optical properties. The presence of fluorinated groups enhances the compound's stability and reactivity, which can be exploited in various applications.
Potential Applications:
- Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.
- Sensors : Its thiophene moiety may enhance sensitivity in chemical sensors for detecting environmental pollutants.
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, such as oxidation and substitution, facilitating the development of new synthetic methodologies.
Reaction Pathways:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reagents : Hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : The oxalamide group can be reduced to form amines.
- Reagents : Lithium aluminum hydride or sodium borohydride.
- Substitution : The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.
- Reagents : Amines or thiols under basic conditions.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Q & A
Q. How are metabolite identification studies designed to avoid interference from degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
